molecular formula C3H6N2S B132724 2-Amino-2-thiazoline CAS No. 1779-81-3

2-Amino-2-thiazoline

Cat. No.: B132724
CAS No.: 1779-81-3
M. Wt: 102.16 g/mol
InChI Key: REGFWZVTTFGQOJ-UHFFFAOYSA-N
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Description

4,5-dihydro-1,3-thiazol-2-amine is a 1,3-thiazole that is 4,5-dihydro-1,3-thiazole substituted by an amino group at position 2. It is a member of 1,3-thiazoles and a primary amino compound.

Biochemical Analysis

Biochemical Properties

2-Amino-2-thiazoline plays a crucial role in biochemical reactions, particularly in the formation of metal complexes. It has been shown to interact with various metal ions such as H+, Mg2+, Ca2+, Ni2+, Mn2+, Cu2+, and Zn2+ . These interactions are essential for its function as a chelating agent, which can stabilize metal ions in biological systems. Additionally, this compound has been studied for its anti-cancer properties, where its charge distribution has been calculated using quantum mechanical methods .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In HeLa cell cultures, it has been observed to induce morphological changes that stabilize after four days . These changes are dependent on the integrity of microtubules and microfilaments, indicating that this compound influences the cytoskeletal structure of cells. Furthermore, it has been implicated in the inhibition of cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It forms complexes with metal ions, which can influence various enzymatic activities. For instance, its interaction with Zn2+ and Mn2+ ions is associated with its anti-cancer activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their function. This compound also affects gene expression by altering the charge distribution within cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that its genotoxic and mutagenic activities are not strongly expressed, and it does not significantly affect bacterial growth or extracellular protease activity . Its stability and degradation over time can influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a toxicokinetics study, it was observed that cyanide exposure, verified by analyzing its metabolites including this compound-4-carboxylic acid, showed different behaviors in rats, rabbits, and swine . Higher doses of this compound can lead to toxic effects, such as cellular hypoxia and cytotoxic anoxia, while lower doses may not exhibit significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the key pathways includes its conversion to L-cysteine through the asymmetric hydrolysis of DL-2-amino-Δ2-thiazoline-4-carboxylic acid . This pathway is crucial for the biosynthesis of L-cysteine, an important amino acid involved in various metabolic processes. The enzymes and cofactors involved in this pathway include L-serine O-acetyltransferase and O-acetyl-L-serine sulfhydrylase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in water and ethanol facilitates its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with metal ions and other biomolecules, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, where it exerts its effects on cellular function . The presence of sorting signals within its structure directs it to particular organelles, influencing its activity and interactions with other biomolecules .

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGFWZVTTFGQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13483-03-9 (mono-hydrobromide), 65767-36-4 (sulfate)
Record name 2-Aminothiazoline
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DSSTOX Substance ID

DTXSID4061961
Record name 2-Thiazolamine, 4,5-dihydro-
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Molecular Weight

102.16 g/mol
Source PubChem
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CAS No.

1779-81-3
Record name 4,5-Dihydro-2-thiazolamine
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Record name 2-Aminothiazoline
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Record name 2-Thiazolamine, 4,5-dihydro-
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Record name 2-Thiazolamine, 4,5-dihydro-
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Record name 2-thiazolin-2-ylamine
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Record name 2-AMINO-2-THIAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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